Enhanced Cytochrome P450 System Induction: (S)-Sulindac vs. (R)-Sulindac
(S)-Sulindac increases the activity of the cytochrome P450 (CYP) system to a greater extent than (R)-sulindac. While the exact fold-increase is not numerically quantified in the primary source, the study explicitly states that (S)-sulindac 'increases the activity of the P450 system better than (R)-sulindac' and that both epimers increase primarily the enzymes that oxidize (R)-sulindac [1][2]. This directional, stereospecific difference is a key functional distinction relevant to studies of drug metabolism and drug-drug interaction potential.
| Evidence Dimension | Cytochrome P450 enzyme system activity induction |
|---|---|
| Target Compound Data | Increases P450 system activity better than (R)-sulindac (directional, non-numeric) |
| Comparator Or Baseline | (R)-Sulindac |
| Quantified Difference | Not numerically specified; qualitative superiority established |
| Conditions | In vitro enzyme activity assays and in vivo metabolic studies as reported in Drug Metabolism and Disposition (2011) |
Why This Matters
For research on drug metabolism and potential drug-drug interactions, the stereospecific induction of CYP enzymes by (S)-sulindac may lead to different experimental outcomes than the (R)-enantiomer, making enantiopure material essential.
- [1] Brunell D, Sagher D, Kesaraju S, Brot N, Weissbach H. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac. Drug Metab Dispos. 2011;39(6):1014-1021. View Source
- [2] NCATS Inxight Drugs. (S)-Sulindac. National Center for Advancing Translational Sciences. View Source
